molecular formula C17H13ClN4O2 B278848 N-(4-acetylphenyl)-1-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxamide

N-(4-acetylphenyl)-1-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No. B278848
M. Wt: 340.8 g/mol
InChI Key: SBNFYRPXMIBWDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-1-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxamide, also known as ACT, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the triazole family, which is known for its diverse range of biological activities.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-1-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxamide is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. N-(4-acetylphenyl)-1-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-1-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. Additionally, N-(4-acetylphenyl)-1-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to inhibit the activity of acetylcholinesterase, which may contribute to its potential use in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

N-(4-acetylphenyl)-1-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity yield. Additionally, it has been extensively studied for its potential use in scientific research. However, there are also limitations to its use. N-(4-acetylphenyl)-1-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxamide has low solubility in water, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret results.

Future Directions

There are several future directions for research on N-(4-acetylphenyl)-1-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxamide. One potential area of study is its use in combination with other anticancer agents to enhance its efficacy. Additionally, further investigation into its mechanism of action may provide insights into its potential use in the treatment of neurological disorders. Finally, the development of more soluble forms of N-(4-acetylphenyl)-1-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxamide may expand its use in lab experiments.
Conclusion:
In conclusion, N-(4-acetylphenyl)-1-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. Its synthesis method has been optimized to achieve high yields and purity, making it a suitable candidate for scientific research. N-(4-acetylphenyl)-1-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to possess anticancer and antimicrobial activity, as well as potential use in the treatment of neurological disorders. However, its low solubility in water and unclear mechanism of action may limit its use in certain experiments. Future research on N-(4-acetylphenyl)-1-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxamide may focus on its use in combination with other anticancer agents, its mechanism of action, and the development of more soluble forms.

Synthesis Methods

The synthesis of N-(4-acetylphenyl)-1-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxamide involves the reaction of 4-chlorobenzoyl chloride with 4-acetylphenylhydrazine to form 4-(4-acetylphenyl)-1-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid hydrazide. This intermediate is then treated with acetic anhydride to produce N-(4-acetylphenyl)-1-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxamide. The synthesis of N-(4-acetylphenyl)-1-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxamide has been optimized to achieve high yields and purity, making it a suitable candidate for scientific research.

Scientific Research Applications

N-(4-acetylphenyl)-1-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N-(4-acetylphenyl)-1-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxamide has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, N-(4-acetylphenyl)-1-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to possess antimicrobial activity against various bacterial and fungal strains.

properties

Product Name

N-(4-acetylphenyl)-1-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxamide

Molecular Formula

C17H13ClN4O2

Molecular Weight

340.8 g/mol

IUPAC Name

N-(4-acetylphenyl)-1-(4-chlorophenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C17H13ClN4O2/c1-11(23)12-2-6-14(7-3-12)20-17(24)16-19-10-22(21-16)15-8-4-13(18)5-9-15/h2-10H,1H3,(H,20,24)

InChI Key

SBNFYRPXMIBWDV-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)Cl

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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